molecular formula C12H8Cl2O4 B1303421 Methyl 5-(3,5-dichlorophenoxy)-2-furoate CAS No. 306935-18-2

Methyl 5-(3,5-dichlorophenoxy)-2-furoate

Cat. No. B1303421
CAS RN: 306935-18-2
M. Wt: 287.09 g/mol
InChI Key: NPBMLPOXMSWIBA-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-dichlorophenoxy)-2-furoate (MDFP) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a furoate ester of 3,5-dichlorophenoxyacetic acid (3,5-DCPAA) and has a molecular weight of 320.86 g/mol. MDFP is a colorless, odorless, and water-soluble compound that is stable under normal conditions. It is synthesized by reacting 3,5-DCPAA with methanol in the presence of an acid catalyst.

Scientific Research Applications

  • Palladium-Catalysed Direct Heteroarylations : Methyl 5-bromo-2-furoate has been utilized in palladium-catalysed direct arylation of heteroaromatics. This process allows the formation of biheteroaryls in high yields and is an efficient alternative to using 2-halofurans and 2-halothiophenes (Fu et al., 2012).

  • Synthesis of 5-Acetyl Derivatives : The compound has been prepared via oxidation of 5-(1-hydroxyethyl)-2-furoate, leading to the creation of vinylog 2-furoate, an important chemical intermediate (Kuticheva et al., 2015).

  • Aerobic Oxidation Using Heterogeneous Catalysts : Methyl 2-furoate, a related compound, has been used in oxidative esterification processes. This involves the transformation of furfural into esters, which are valuable in industries like flavor and fragrance (Deng et al., 2014).

  • Curtius Reaction Applications : Methyl (diethoxyphosphorylmethyl)furoates are selectively hydrolyzed and used in the Curtius rearrangement process to produce isocyanates and carbonates, which are significant in organic synthesis (Pevzner, 2011).

  • Renewable Furanic Platform Diversification : Derivatives of Methyl 2-furoate can function as carbon nucleophiles, expanding the synthetic utility of key carbohydrate-derived platform molecules. This opens up new sustainable product markets, like in epoxy resins or biobased dyes (Miao et al., 2020).

Future Directions

“Methyl 5-(3,5-dichlorophenoxy)-2-furoate” has potential applications in various fields of research and industry. It could be used in the synthesis of other compounds or as a building block in organic synthesis .

properties

IUPAC Name

methyl 5-(3,5-dichlorophenoxy)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4/c1-16-12(15)10-2-3-11(18-10)17-9-5-7(13)4-8(14)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBMLPOXMSWIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)OC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380852
Record name methyl 5-(3,5-dichlorophenoxy)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306935-18-2
Record name methyl 5-(3,5-dichlorophenoxy)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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